molecular formula C20H34O4 B162635 leukotriene B3 CAS No. 88099-35-8

leukotriene B3

カタログ番号: B162635
CAS番号: 88099-35-8
分子量: 338.5 g/mol
InChIキー: NGTXCORNXNELNU-JSHWEIDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Leukotriene B3 (LTB3) is a lipid-derived inflammatory mediator belonging to the leukotriene family, which is synthesized via the 5-lipoxygenase (5-LOX) pathway. Structurally, LTB3 is a hydroxyeicosatrienoic acid with the molecular formula C₂₀H₃₄O₄, a molecular weight of 338.48 g/mol, and the CAS number 88099-35-8 . It is derived from the precursor leukotriene A3 (LTA3), which undergoes enzymatic hydrolysis by leukotriene A4 hydrolase to form LTB3 . LTB3 is primarily produced in leukocytes and exhibits proinflammatory properties, including neutrophil chemotaxis and activation, though its potency and receptor interactions differ from other leukotrienes like LTB4 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of leukotriene B3 typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, followed by a series of reactions such as hydroxylation, isomerization, and selective reduction. Specific reaction conditions, including temperature, pH, and the use of catalysts, are crucial to achieving the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

化学反応の分析

Types of Reactions

leukotriene B3 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

科学的研究の応用

Biological Activities

Leukotriene B3 is synthesized from eicosapentaenoic acid and exhibits several biological activities similar to those of leukotriene B4 (LTB4). Key findings include:

  • Complement Receptor Enhancement : LTB3 enhances the expression of complement receptors type 1 (CR1) and type 3 (CR3) in human neutrophils, comparable to the effects of LTB4. This enhancement is dose- and time-dependent, indicating a significant role in immune response modulation .
  • Chemotaxis : While LTB3 and LTB4 show similar potency in enhancing complement receptors, LTB3 is less effective in inducing chemotaxis, being approximately five times less potent than LTB4 .
  • Lysozyme Release : The release of lysozyme from human neutrophils is also stimulated by LTB3, although it is less potent than LTB4 by a factor of 10,000 .

Therapeutic Potential

The therapeutic applications of LTB3 are being investigated, particularly in the context of inflammatory diseases:

Comparative Studies with Other Leukotrienes

A comprehensive understanding of LTB3's role requires comparison with other leukotrienes:

Leukotriene Potency in Enhancing CR1/CR3 Potency in Lysozyme Release Chemotaxis Potency
LTB3Similar to LTB410,000 times less than LTB45 times less than LTB4
LTB4HighBaselineHigh
LTB5Significantly lower10,000 times less than LTB4100 times less than LTB4

This table highlights the relative effectiveness of these leukotrienes in various biological activities.

Case Studies and Research Findings

Several studies have documented the effects of leukotrienes, including LTB3:

  • A study comparing the effects of leukotrienes derived from eicosapentaenoic acid versus arachidonic acid found that while both types can induce gastric mucosal damage, those derived from arachidonic acid were more potent .
  • Another investigation into the binding affinities of various leukotrienes to their receptors revealed that both LTB3 and LTB4 effectively bind to leukotriene B4 receptors on human leukocytes, suggesting a shared pathway for their pro-inflammatory effects .

作用機序

The mechanism by which leukotriene B3 exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. Detailed studies are required to fully elucidate these mechanisms.

類似化合物との比較

Structural Comparison

The structural distinctions between LTB3 and related leukotrienes are critical to their biological functions. Key differences include:

Compound Molecular Formula Molecular Weight CAS Number Double Bond Positions Key Structural Feature
LTB3 C₂₀H₃₄O₄ 338.48 88099-35-8 6Z, 8E, 10E 5S,12R-dihydroxy configuration
LTB4 C₂₀H₃₂O₄ 336.47 71160-24-2 6Z, 8E, 10E, 14Z Additional 14Z double bond
LTB5 C₂₀H₃₀O₄ 334.45 80445-66-5 6Z, 8E, 10E, 14Z, 17Z Five double bonds; eicosapentaenoic acid backbone
12-epi LTB3 C₂₀H₃₄O₄ 338.48 N/A 6Z, 8E, 10E 5S,12S-dihydroxy epimer at C12
12-methyl LTB3 C₂₁H₃₆O₄ 352.51 148504-32-9 6Z, 8E, 10E Methyl group at C12

Sources:

Key Observations :

  • LTB3 lacks the 14Z double bond present in LTB4, reducing its stability and receptor-binding affinity .
  • 12-methyl LTB3 introduces a methyl group, increasing hydrophobicity and possibly altering metabolic clearance .

Functional and Pharmacological Differences

Receptor Binding and Signaling

  • LTB3 : Binds to BLT1 and BLT2 receptors but with lower affinity than LTB4. This reduces its chemotactic potency in neutrophils .
  • LTB4 : High-affinity binding to BLT1, making it a potent chemoattractant (EC₅₀ ~1–10 nM) .
  • LTB5 : Exhibits anti-inflammatory effects by competing with LTB4 for BLT1, though its role remains debated .

Inflammatory Activity

  • LTB3 induces neutrophil migration at higher concentrations (EC₅₀ ~100 nM) compared to LTB4 (EC₅₀ ~10 nM) .
  • LTB4 is a key mediator in chronic inflammatory diseases like asthma and rheumatoid arthritis .
  • 12-methyl LTB3: No direct activity data available, but methylation may enhance metabolic stability .

Research and Clinical Relevance

  • LTB3 : Primarily used in research to study leukotriene biosynthesis and receptor dynamics. Commercial suppliers provide LTB3 and its derivatives (e.g., 12-epi LTB3) for experimental use .
  • LTB4 : Targeted by inhibitors (e.g., montelukast) in asthma therapy .

生物活性

Leukotriene B3 (LTB3) is a member of the leukotriene family, which are bioactive lipids derived from arachidonic acid. These compounds play critical roles in inflammatory responses and various physiological processes. This article explores the biological activity of LTB3, comparing it with other leukotrienes, examining its mechanisms of action, and discussing relevant research findings.

Chemical Structure and Synthesis

LTB3 is synthesized through the enzymatic conversion of leukotriene A3 (LTA3) by leukotriene A4 hydrolase. The chemical structure of LTB3 includes a hydroxyl group at the C-5 position, which is crucial for its biological activity. Synthetic methods have been developed to produce LTB3 in sufficient quantities for research purposes, and its identity has been confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Other Leukotrienes

The biological activities of LTB3 have been compared with those of leukotriene B4 (LTB4) and leukotriene B5 (LTB5). Key findings include:

  • Chemotaxis : LTB3 and LTB4 both enhance chemotactic responses in human neutrophils, although LTB3 is approximately 5-fold less potent than LTB4. In contrast, LTB5 shows significantly lower potency, being 100-fold less effective than LTB4 .
  • Complement Receptor Enhancement : Both LTB3 and LTB4 induce a dose-dependent enhancement of complement receptors CR1 and CR3 on human neutrophils. This effect is crucial for immune cell activation and recruitment .
  • Lysozyme Release : The release of lysozyme from neutrophils in response to LTB3 is comparable to that induced by LTB4, highlighting its pro-inflammatory potential .
Leukotriene Chemotaxis Potency Complement Receptor Enhancement Lysozyme Release
LTB35-fold less than LTB4Similar to LTB4Similar to LTB4
LTB4BaselineBaselineBaseline
LTB5100-fold less than LTB4Significantly lower than LTB4Significantly lower than LTB4

The actions of leukotrienes, including LTB3, are mediated through specific receptors. The primary receptors involved are:

  • BLT Receptors : Primarily bind to leukotriene B4 but also interact with other leukotrienes.
  • Cysteinyl Leukotriene Receptors (CysLT1 and CysLT2) : These receptors mediate the effects of cysteinyl leukotrienes like LTC4, LTD4, and LTE4. Although primarily associated with cysteinyl leukotrienes, there is emerging evidence that other leukotrienes may also engage these pathways under certain conditions .

Clinical Implications

Research indicates that elevated levels of leukotrienes, including LTB3, are associated with various inflammatory conditions such as asthma and allergic responses. For instance:

  • Asthma : Studies have shown that leukotrienes contribute to airway inflammation and hyperreactivity. Antagonists targeting cysteinyl leukotriene receptors are commonly used in asthma management .
  • Respiratory Syncytial Virus (RSV) : In children infected with RSV, abnormal expression of microRNAs has been linked to increased levels of leukotrienes, suggesting a role in exacerbating airway inflammation .

Case Studies

  • Asthma Management : A clinical trial demonstrated that patients treated with montelukast (a cysteinyl leukotriene receptor antagonist) experienced reduced asthma symptoms compared to placebo groups. This highlights the therapeutic potential of targeting leukotriene pathways in respiratory diseases .
  • Inflammation in RSV Infection : Research involving infants showed that elevated levels of LTC4 correlated with disease severity during RSV infection. This suggests that modulation of leukotriene levels could be a therapeutic target for managing RSV-induced airway inflammation .

Q & A

Basic Research Questions

Q. What are the established methodological approaches for quantifying leukotriene B3 (LTB3) in biological samples?

To quantify LTB3, researchers commonly use high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC-MS/MS) for high specificity and sensitivity, particularly in complex matrices like plasma or tissue homogenates . Enzyme-linked immunosorbent assays (ELISAs) are also employed but require validation against chromatographic methods to avoid cross-reactivity with structurally similar leukotrienes (e.g., LTB4) . Key steps include:

  • Sample stabilization with antioxidants (e.g., EDTA) to prevent degradation.
  • Extraction using solid-phase columns to isolate LTB3 from lipids.
  • Calibration with synthetic LTB3 standards to ensure accuracy.

Q. How does this compound differ structurally and functionally from other leukotrienes, such as LTB4?

LTB3 is distinguished by its 20-carbon chain with three double bonds , compared to LTB4’s 20-carbon chain with four double bonds. This structural difference reduces its binding affinity to the BLT1 receptor, altering its pro-inflammatory potency . Functional assays, such as calcium flux measurements in neutrophils or chemotaxis assays , can demonstrate these differences. Researchers should:

  • Compare dose-response curves of LTB3 and LTB4 in receptor-binding studies.
  • Use knockout models (e.g., BLT1⁻/⁻ mice) to isolate receptor-specific effects.

Q. What in vitro models are most suitable for preliminary studies of LTB3’s inflammatory effects?

Primary human neutrophils or monocyte-derived macrophages are preferred due to their endogenous expression of leukotriene receptors. Key considerations:

  • Validate receptor expression via flow cytometry or qPCR.
  • Use low-serum media to avoid interference from serum lipids.
  • Include controls with receptor antagonists (e.g., LY255283 for BLT1) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported pro-inflammatory effects of LTB3 across cell models?

Contradictory findings often arise from variations in cell type , receptor isoform expression , or LTB3 stability . To resolve these:

  • Perform meta-analyses of existing data to identify confounding variables (e.g., culture conditions) .
  • Standardize protocols for LTB3 preparation (e.g., ethanol stock storage at -80°C, shielded from light) .
  • Conduct parallel experiments in primary cells and immortalized lines to assess model-dependent outcomes .

Q. How can researchers optimize in vivo delivery of LTB3 to study systemic effects without inducing non-specific inflammation?

Challenges include LTB3’s short half-life and pleiotropic effects. Strategies include:

  • Microdosing techniques with slow-release formulations (e.g., PEGylated liposomes).
  • Targeted delivery via tissue-specific nanoparticles to limit off-target activation.
  • Use conditional knockout models to isolate LTB3’s effects in specific organs .

Q. What are the key considerations for synthesizing stable this compound analogs for mechanistic studies?

Synthesis requires:

  • Stereochemical precision during enzymatic oxidation of arachidonic acid analogs.
  • Purification via reverse-phase HPLC to eliminate isomers.
  • Stability testing under physiological conditions (e.g., pH 7.4, 37°C) with LC-MS validation .

Q. How should researchers design studies to investigate LTB3’s role in chronic inflammatory diseases versus acute responses?

  • Longitudinal animal models : Use transgenic mice with inducible LTB3 overexpression.
  • Biomarker panels : Combine LTB3 quantification with cytokines (e.g., IL-6, TNF-α) and histopathological scoring.
  • Pharmacological inhibition : Test selective LTB3 synthesis inhibitors (e.g., 5-lipoxygenase inhibitors) alongside receptor blockers .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Experimental Reproducibility : Follow ARRIVE guidelines for in vivo studies and report detailed protocols (e.g., LTB3 concentration, administration routes) .
  • Literature Review : Prioritize studies that validate LTB3’s identity via NMR or high-resolution MS, avoiding sources lacking spectroscopic data .

特性

CAS番号

88099-35-8

分子式

C20H34O4

分子量

338.5 g/mol

IUPAC名

(5S,6E,8E,10Z,12R)-5,12-dihydroxyicosa-6,8,10-trienoic acid

InChI

InChI=1S/C20H34O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h7-8,10-11,14-15,18-19,21-22H,2-6,9,12-13,16-17H2,1H3,(H,23,24)/b8-7+,14-10-,15-11+/t18-,19-/m1/s1

InChIキー

NGTXCORNXNELNU-JSHWEIDYSA-N

SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

異性体SMILES

CCCCCCCC[C@H](/C=C\C=C\C=C\[C@H](CCCC(=O)O)O)O

正規SMILES

CCCCCCCCC(C=CC=CC=CC(CCCC(=O)O)O)O

ピクトグラム

Flammable; Irritant

同義語

leukotriene B3
leukotriene B3, (S-(R*,R*-(E,E,Z)))-isomer
LTB3

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

leukotriene B3
leukotriene B3
leukotriene B3
leukotriene B3
leukotriene B3
leukotriene B3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。